Tosagestin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de la tosagestine implique plusieurs étapes. L'une des principales voies de synthèse comprend l'incubation de la 11-méthylèneestr-4-ène-3,17-dione avec des spores de Gomerella cingulata pour produire de la 15-alpha-hydroxy-11-méthylèneestr-4-ène-3,17-dione . Cet intermédiaire est ensuite traité avec de l'éthane-1,2-dithiol et de l'éthérate de trifluorure de bore dans de l'éthanol pour produire le 3-dithioacétal . Les réactions suivantes impliquent le chlorure de méthanesulfonyle et l'acétate de sodium pour former la 11-méthylèneestra-4,15-diène-3,17-dione 3-(éthylènedithioacétal), qui est ensuite traitée avec de l'acétylur de potassium dans du tétrahydrofurane pour produire le dérivé 17-alpha-éthynyl-17-bêta-hydroxy . Le composé final est obtenu par déprotection avec du carbonate de potassium et de l'iodure de méthyle dans du méthanol/eau en reflux .

Analyse Des Réactions Chimiques

La tosagestine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de méthanesulfonyle, l'acétate de sodium, l'acétylur de potassium et l'éthérate de trifluorure de bore . Les principaux produits formés à partir de ces réactions comprennent la 15-alpha-hydroxy-11-méthylèneestr-4-ène-3,17-dione et la 11-méthylèneestra-4,15-diène-3,17-dione .

Applications de la recherche scientifique

La tosagestine a été étudiée pour son utilisation potentielle dans les contraceptifs hormonaux et le traitement hormonal substitutif . Elle agit comme une progestine, imitant les effets de la progestérone naturelle dans l'organisme . La recherche a également exploré ses différences pharmacocinétiques entre différentes populations, comme les sujets caucasiens et japonais . De plus, des études ont examiné son métabolisme chez différentes espèces .

Mécanisme d'action

La tosagestine exerce ses effets en agissant comme une progestine, se liant aux récepteurs de la progestérone dans l'organisme . Cette interaction entraîne des modifications de l'expression des gènes impliqués dans le cycle menstruel et la grossesse . Les cibles moléculaires du composé comprennent les récepteurs des œstrogènes et les récepteurs de la progestérone .

Applications De Recherche Scientifique

Tosagestin has been studied for its potential use in hormonal contraceptives and hormone replacement therapy . It acts as a progestin, mimicking the effects of natural progesterone in the body . Research has also explored its pharmacokinetic differences between different populations, such as Caucasian and Japanese subjects . Additionally, studies have investigated its metabolism in various species .

Mécanisme D'action

Tosagestin exerts its effects by acting as a progestin, binding to progesterone receptors in the body . This interaction leads to changes in the expression of genes involved in the menstrual cycle and pregnancy . The compound’s molecular targets include estrogen receptors and progesterone receptors .

Comparaison Avec Des Composés Similaires

La tosagestine est similaire à d'autres progestatifs synthétiques tels que la noréthistérone et la gestodène . elle est unique en raison de son groupe 11-méthylène, qui améliore son affinité de liaison aux récepteurs de la progestérone . D'autres composés similaires comprennent la 17α-éthynyl-11-méthylène-19-nor-δ15-testostérone et la 11-méthylène-δ15-noréthistérone .

Activité Biologique

Tosagestin, also known as Org 30659, is a compound that has garnered attention for its potential biological activities, particularly in the context of hormonal regulation and reproductive health. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is a synthetic compound that acts primarily as a selective progesterone receptor modulator (SPRM). Its mechanism involves binding to the progesterone receptor (PGR), influencing gene expression related to reproductive functions. The compound has been investigated for its applications in contraception and treatment of hormone-related conditions.

This compound's biological activity is primarily mediated through its interaction with the progesterone receptor. This receptor is crucial in regulating various physiological processes, including:

- Menstrual Cycle Regulation : Modulates menstrual cycle phases by influencing uterine lining development.

- Pregnancy Maintenance : Supports implantation and maintenance of pregnancy.

- Contraceptive Effects : Suppresses ovulation and alters endometrial receptivity.

In Vivo Studies

A series of studies have evaluated the effects of this compound on ovarian activity and reproductive outcomes. Key findings from these studies are summarized in the following table:

These studies indicate that this compound effectively suppresses ovulation in a dose-dependent manner, making it a candidate for contraceptive applications.

In Vitro Studies

In vitro assessments have further elucidated the pharmacodynamics of this compound. A notable study examined its effects on human endometrial cells:

- Cell Proliferation : this compound inhibited cell proliferation at concentrations above 100 nM.

- Gene Expression : Modulated the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

Several clinical trials have been conducted to assess the efficacy and safety of this compound in humans. One such trial focused on its use as a contraceptive agent:

- Trial Design : Randomized, double-blind, placebo-controlled.

- Participants : Women aged 18-35.

- Outcome Measures : Ovulation rates, hormonal levels, side effects.

Results

The trial demonstrated that participants receiving this compound had significantly lower ovulation rates compared to the placebo group, confirming its contraceptive efficacy. Side effects were reported but were generally mild and manageable.

Propriétés

Numéro CAS |

110072-15-6 |

|---|---|

Formule moléculaire |

C21H24O2 |

Poids moléculaire |

308.4 g/mol |

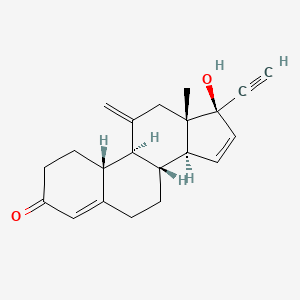

Nom IUPAC |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H24O2/c1-4-21(23)10-9-18-17-7-5-14-11-15(22)6-8-16(14)19(17)13(2)12-20(18,21)3/h1,9-11,16-19,23H,2,5-8,12H2,3H3/t16-,17-,18-,19+,20-,21-/m0/s1 |

Clé InChI |

YJSTYQGZKJHXLN-OLGWUGKESA-N |

SMILES |

CC12CC(=C)C3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 |

SMILES isomérique |

C[C@]12CC(=C)[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 |

SMILES canonique |

CC12CC(=C)C3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Tosagestin; Org-30659; Org 30659; Org30659. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.